molecular formula C11H12INO3 B14909362 3-(4-Iodobenzamido)-2-methylpropanoic acid

3-(4-Iodobenzamido)-2-methylpropanoic acid

Cat. No.: B14909362
M. Wt: 333.12 g/mol
InChI Key: ALTCPMQUMYGLRT-UHFFFAOYSA-N
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Description

3-(4-Iodobenzamido)-2-methylpropanoic acid is a propanoic acid derivative characterized by a 4-iodobenzamido group attached to the β-carbon of a 2-methylpropanoic acid backbone. This compound belongs to a class of substituted benzamido acids, which are frequently explored for their bioactivity, particularly in metabolic regulation and enzyme inhibition.

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

3-[(4-iodobenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H12INO3/c1-7(11(15)16)6-13-10(14)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

ALTCPMQUMYGLRT-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodobenzamido)-2-methylpropanoic acid typically involves the following steps:

    Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with 2-methylpropanoic acid in the presence of a base such as triethylamine to form the desired amide linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-iodobenzoic acid and 2-methylpropanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced forms

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-Iodobenzamido)-2-methylpropanoic acid can be contextualized by comparing it to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Iodo on benzamido; 2-methylpropanoic acid ~333.2 (estimated) Potential metabolic modulator
Bezafibrate 4-Chlorobenzamido; 2-methylpropanoic acid 361.8 Lipid-lowering agent (PPAR agonist)
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester 4-Chloro; 3-hydroxy; esterified propanoic acid ~270.7 HDAC inhibitor (anticancer candidate)
2-(4-Iodobenzamido)acetic acid 4-Iodo on benzamido; acetic acid backbone ~305.1 Intermediate for bioactive molecules
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-Hydroxy-3-nitro on phenyl; propanoic acid ~227.2 Laboratory chemical (research use)

Key Observations :

Substituent Effects: Iodine vs. Chlorine: The iodine atom in the target compound increases molecular weight and lipophilicity compared to chlorine in Bezafibrate . This may enhance receptor binding affinity but reduce aqueous solubility. Methyl vs. Hydroxy Groups: The 2-methyl group in the propanoic acid chain (target compound) versus a 3-hydroxy group in the HDAC inhibitor alters steric hindrance and hydrogen-bonding capacity, impacting enzyme interaction.

Biological Activity :

  • Bezafibrate’s 4-chlorobenzamido group is critical for PPARα activation, reducing triglycerides by 43% in clinical studies . The iodine analog may exhibit distinct receptor selectivity due to differences in halogen size and electronegativity.
  • The HDAC inhibitor with a 4-chlorophenyl group highlights the role of aromatic substituents in epigenetic modulation, suggesting that the iodine variant could be tested for similar anticancer activity.

Synthesis Pathways: The target compound likely shares synthetic steps with 2-(4-Iodobenzamido)acetic acid , such as amide coupling (EDCI/DIPEA) and ester hydrolysis. Contrastingly, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is synthesized via nitration and hydroxylation, emphasizing divergent routes for nitro/hydroxy derivatives.

Physicochemical Properties :

  • The iodine substituent may confer radiopacity, making the compound useful in imaging studies, whereas chlorine in Bezafibrate enhances metabolic stability .
  • Ester derivatives (e.g., methyl ester in ) improve bioavailability compared to free acids, suggesting that prodrug strategies could optimize the target compound’s delivery.

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